molecular formula C10H16N2S B8429933 N-Propyl-4,5,6,7-tetrahydrobenzothiazol-6-amine

N-Propyl-4,5,6,7-tetrahydrobenzothiazol-6-amine

Cat. No. B8429933
M. Wt: 196.31 g/mol
InChI Key: NHAJAABVIJADQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propyl-4,5,6,7-tetrahydrobenzothiazol-6-amine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H16N2S/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h7-8,11H,2-6H2,1H3

InChI Key

NHAJAABVIJADQA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)SC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 14.5 g (38.9 mmol) N6-propyl-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine dihydrobromide in 220 mL concentrated aqueous hydrochloric acid at −30° C. is drop wise added 66.3 mL of an aqueous 1N solution nitrite over the course of 30 minutes. After further stirring for 1 hour at the same temperature 5.44 ml (52.5 mmol) of a 50% aqueous solution hypophosphoric acid is added. The reaction mixture is stored at 4° C. overnight. After having cooled down the solution again to −30° C. the mixture is slowly basified with 40% aqueous sodium hydroxide solution while temperature is kept at −30° C. The resulting mixture is warmed up to room temperature and extracted with Chloroform/Ethanol 5:1 (3×250 mL). The solution is dried over anhydrous sodium sulfate and concentrated in vacuum. The brown oil obtained is chromatographed over silica gel, eluting with dichloromethane/methanol 97:3 under ammonia atmosphere.
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N6-propyl-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine dihydrobromide
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14.5 g
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